FAPI-74

NOTA chelator ¹⁸F-AlF labeling centralized production

Conventional [¹⁸F]FDG PET/CT fails to detect lymph node metastases in pancreatic cancer (0% sensitivity). FAPI-74 addresses this gap as a quinoline-based FAP-targeted PET tracer with dual ¹⁸F-AlF/⁶⁸Ga labeling via its NOTA chelator. • 50.0% metastatic LN sensitivity vs 0.0% for FDG (P=0.026); 22% more lesions detected; primary tumor SUVmax ~2× FDG • Automated GMP production: 50±10% decay-corrected yield, ≥95% radiochemical purity, 10 h formulation stability • Two ongoing Phase 3 trials (FAPI-GO, FAPI-PRO) under FDA engagement; enantiomeric consistency validated

Molecular Formula C36H49N9O8
Molecular Weight 735.8 g/mol
CAS No. 2374782-76-8
Cat. No. B12387594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAPI-74
CAS2374782-76-8
Molecular FormulaC36H49N9O8
Molecular Weight735.8 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCN4CCN(CC4)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C#N
InChIInChI=1S/C36H49N9O8/c37-22-27-3-1-9-45(27)32(46)23-39-36(52)29-6-7-38-31-5-4-28(21-30(29)31)53-20-2-8-40-16-18-44(19-17-40)33(47)24-41-10-12-42(25-34(48)49)14-15-43(13-11-41)26-35(50)51/h4-7,21,27H,1-3,8-20,23-26H2,(H,39,52)(H,48,49)(H,50,51)/t27-/m0/s1
InChIKeyZPDBPTLREULTFT-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAPI-74 (CAS 2374782-76-8): A Quinoline-Based FAP Inhibitor PET Tracer with Dual ¹⁸F/⁶⁸Ga Labeling Capability


FAPI-74 (Fibroblast Activation Protein Inhibitor-74) is a quinoline-based small-molecule PET tracer that selectively targets fibroblast activation protein (FAP), a type II transmembrane serine protease overexpressed on cancer-associated fibroblasts (CAFs) in >90% of epithelial tumors [1]. Structurally, FAPI-74 incorporates a NOTA chelator that uniquely enables radiolabeling with both fluorine-18 (¹⁸F, half-life 110 min) via the AlF method and gallium-68 (⁶⁸Ga, half-life 68 min) via cold-kit labeling at ambient temperature—a dual-labeling capability not shared by earlier-generation FAPI variants such as FAPI-02, FAPI-04, and FAPI-46, which were developed primarily for ⁶⁸Ga [2]. This feature permits centralized large-scale ¹⁸F production and distribution, overcoming the logistical constraints of the short-lived ⁶⁸Ga nuclide. FAPI-74 was originally disclosed in patent WO2019154886A1 and has advanced into multicenter Phase 3 clinical trials for gastroesophageal and pancreatic cancers under the sponsorship of SOFIE Biosciences [1][3].

Why FAPI-74 Cannot Be Interchanged with Earlier FAPI Variants: Structural, Dosimetric, and Logistical Differentiation


Within the quinoline-based FAP inhibitor class, compounds are not functionally interchangeable despite sharing a common molecular target. A direct three-way head-to-head clinical study comparing ⁶⁸Ga-labeled FAPI-02, FAPI-46, and FAPI-74 in 24 cancer patients with repetitive early time-point PET acquisitions demonstrated that each tracer variant exhibits significantly different time-dependent biodistributional behavior, with FAPI-46 showing the highest absolute tumor uptake and target-to-background ratios (TBRs), while FAPI-74 displayed distinct kinetic profiles that affect optimal imaging time windows and clinical applicability [1]. Beyond pharmacodynamic differences, FAPI-74 carries the NOTA chelator—a structural feature absent in FAPI-02 and fundamentally different from the DOTA-based chelation of FAPI-04 and FAPI-46—that uniquely permits both ¹⁸F-AlF and ⁶⁸Ga labeling, directly impacting production scalability, shelf-life, radiation dosimetry, and achievable image resolution [2]. Furthermore, the (S)- and (S/R)-enantiomeric compositions of FAPI-74 used clinically have been pharmacologically validated to confirm equivalent binding and selectivity to pure (S)-enantiomers, whereas (R)-enantiomers show no specific FAP binding—a quality attribute critical for batch-to-batch reproducibility and regulatory acceptance that is not uniformly characterized across all FAPI analogs [3].

Quantitative Differentiation Evidence for FAPI-74: Head-to-Head and Cross-Study Comparisons Against FAPI-02, FAPI-46, and ¹⁸F-FDG


Dual ¹⁸F/⁶⁸Ga Labeling via NOTA Chelator: Structural Differentiation from DOTA-Based FAPI-04 and FAPI-46

FAPI-74 is the only clinically advanced FAPI variant incorporating a NOTA chelator that enables both ¹⁸F-AlF coordination and ⁶⁸Ga chelation at ambient temperature, a feature not possible with the DOTA chelator used in FAPI-04 and FAPI-46. This structural distinction permits production of [¹⁸F]FAPI-74 with a decay-corrected radiochemical yield of 50 ± 10% and apparent molar activity of 1124 ± 254 GBq/µmol, with radiochemical purity ≥ 95% and stability maintained for at least 10 hours post-synthesis [1]. In contrast, FAPI-04 and FAPI-46 are almost exclusively labeled with ⁶⁸Ga (half-life 68 min), constraining their production to in-house generator-based batches of 2–3 patient doses per elution [2]. The ¹⁸F nuclide's longer half-life (110 min) and lower positron energy (0.65 MeV vs. 1.90 MeV for ⁶⁸Ga) enable centralized cyclotron production and commercial distribution to remote imaging centers without on-site radiochemistry, while also theoretically improving PET spatial resolution [2].

NOTA chelator ¹⁸F-AlF labeling centralized production dual-isotope imaging

Radiation Dosimetry: Effective Dose of ¹⁸F-FAPI-74 Is Lower Than ⁶⁸Ga-FAPI-74, ⁶⁸Ga-FAPI-04, and ¹⁸F-FDG

In a prospective clinical dosimetry study of 10 lung cancer patients, the effective dose per 100 MBq administered activity of ¹⁸F-FAPI-74 was 1.4 ± 0.2 mSv, compared with 1.6 mSv for ⁶⁸Ga-FAPI-74 [1]. The radiation burden of a diagnostic ¹⁸F-FAPI-74 PET scan is explicitly lower than that of PET scans with ¹⁸F-FDG (typically ~1.9–2.0 mSv/100 MBq) and other ¹⁸F tracers [1]. In a separate independent study, the whole-body effective dose of Al¹⁸F-NOTA-FAPI was estimated at 1.24 × 10⁻² mSv/MBq (i.e., 1.24 mSv/100 MBq), which was lower than that of ⁶⁸Ga-FAPI-04, ⁶⁸Ga-FAPI-46, and ⁶⁸Ga-FAPI-74 [2]. The lower effective dose is attributable to the favorable biodistribution profile of FAPI-74, characterized by rapid renal clearance and low background retention in healthy organs, as demonstrated in both preclinical small-animal PET and clinical imaging [3].

radiation dosimetry effective dose patient safety OLINDA/EXM

Superior Tumor Uptake and Lesion Detection vs. ¹⁸F-FDG: Head-to-Head Intra-Individual Comparisons Across Multiple Cancer Types

Multiple prospective head-to-head intra-individual studies have directly compared [¹⁸F]FAPI-74 or [¹⁸F]AlF-FAPI-74 PET/CT against [¹⁸F]FDG PET/CT in the same patients. In potentially resectable pancreatic ductal adenocarcinoma (PDAC, n=20), [¹⁸F]AlF-FAPI-74 PET/CT demonstrated a significantly higher median SUVmax in primary lesions (12.6 [IQR 10.7–13.7] vs. 6.3 [IQR 4.8–9.2]; P < 0.001) and a significantly lower background organ SUVmean (0.8 vs. 2.6; P < 0.001), yielding substantially improved tumor-to-background contrast [1]. Critically, the sensitivity of [¹⁸F]AlF-FAPI-74 for detecting metastatic lymph nodes was 50.0% versus 0.0% for [¹⁸F]FDG (P = 0.026), demonstrating that FDG completely missed nodal metastases detectable by FAPI-74 [1]. In a separate prospective study of 7 PDAC patients, [¹⁸F]FAPI-74 detected 22% more lesions than [¹⁸F]FDG, and in one patient the primary tumor was unequivocally visualized only with FAPI-74 [2]. In a broader cohort of 31 patients with various histopathologically confirmed cancers, [¹⁸F]FAPI-74 showed significantly higher SUVmax than [¹⁸F]FDG in primary lesions (median 9.44 vs. 5.45; P = 0.010), lymph node metastases (8.86 vs. 3.84; P = 0.002), and distant metastases (6.39 vs. 1.88; P = 0.046), and detected more metastatic lesions in 6 patients [3].

SUVmax lesion detection rate ¹⁸F-FDG comparison pancreatic cancer tumor-to-background ratio

Head-to-Head Three-Way FAPI Variant Comparison: FAPI-02 vs. FAPI-46 vs. FAPI-74 Reveals Distinct Biodistribution Kinetics

In the only published head-to-head comparison of three FAPI tracer variants in the same clinical setting, 24 cancer patients underwent repetitive early whole-body ⁶⁸Ga-FAPI PET scans at 10, 22, 34, 46, and 58 minutes post-injection (8 patients per tracer: FAPI-02, FAPI-46, FAPI-74) [1]. Across 134 analyzed malignant, inflammatory/reactive, and degenerative lesions, FAPI-46 consistently showed the highest absolute SUVmax and target-to-background ratios (TBRs) in all pathologies [1]. However, FAPI-74 exhibited significantly different time-dependent biodistribution behavior: detection rates were minimally reduced at the first two acquisition time points and remained at a constant high level from 34 to 58 minutes p.i., with TBRs versus blood constantly increasing over time while TBRs versus fat remained constant or decreased slightly [1]. A detailed subclass analysis further revealed that the differential uptake kinetics among FAPI-02, FAPI-46, and FAPI-74 were most pronounced in pancreatic carcinoma (stable/increasing uptake over time) versus inflammatory pancreatic lesions (markedly decreasing), highlighting that tracer selection directly impacts the ability to discriminate malignant from benign FAPI-positive findings [2].

FAPI variant comparison time-activity curves target-to-background ratio biodistribution kinetics

GMP-Compliant Large-Scale Automated Production with Validated Enantiomeric Consistency Supports Clinical and Commercial Deployment

[¹⁸F]FAPI-74 can be produced at multi-patient scale via fully automated, GMP-compliant radiosynthesis on cassette-based platforms (Trasis AllInOne® and miniAllInOne). A validated three-run GMP production achieved an average decay-corrected radiochemical yield of 50 ± 10%, apparent molar activity of 1124 ± 254 GBq/µmol, radiochemical purity ≥ 95%, and formulation stability for at least 10 hours post-synthesis at a concentration of 2019 MBq/mL [1]. On the miniAllInOne module, starting from 152 GBq [¹⁸F]fluoride, non-decay-corrected yields reached 60% ± 8% (n=31) with radiochemical purity of 97 ± 0.8% (n=31) and stability confirmed at 10 hours (RCP 97 ± 0.7%) [2]. Crucially, a dedicated enantiomeric consistency study validated that the (S/R)-enantiomeric mixtures of FAPI-74 used in current clinical production exhibit comparable FAP binding affinity, internalization, retention, and selectivity for FAP over CD26/DPP4 as pure (S)-enantiomers, with (R)-enantiomers showing no specific FAP binding [3]. This provides regulatory-grade evidence that clinical-grade FAPI-74 batches are pharmacologically robust irrespective of enantiomeric composition [3].

cGMP production automated radiosynthesis enantiomeric purity quality control regulatory compliance

Optimal Deployment Scenarios for FAPI-74 Based on Quantitative Differentiation Evidence


Clinical Staging of Pancreatic Ductal Adenocarcinoma Where FDG PET Fails to Detect Nodal Metastases

FAPI-74 is the rational procurement choice for pancreatic cancer imaging programs, particularly where conventional [¹⁸F]FDG PET/CT fails to identify regional lymph node metastases. The prospective head-to-head evidence demonstrates that [¹⁸F]AlF-FAPI-74 PET/CT achieves 50.0% sensitivity for metastatic lymph node detection versus 0.0% for [¹⁸F]FDG (P = 0.026), with primary tumor SUVmax approximately double that of FDG (12.6 vs. 6.3; P < 0.001) and background signal 3.3-fold lower (SUVmean 0.8 vs. 2.6; P < 0.001) [1]. In an independent cohort, FAPI-74 detected 22% more lesions than FDG, including primary tumors missed entirely by FDG [2]. These data directly translate to superior pre-surgical staging accuracy in a disease where resectability determination is critical for treatment selection.

Centralized Radiopharmacy Production and Regional Distribution Using ¹⁸F-FAPI-74

For radiopharmacies and centralized production facilities, FAPI-74's NOTA chelator architecture uniquely supports ¹⁸F-AlF labeling with a demonstrated automated GMP yield of 50 ± 10% decay-corrected, radiochemical purity ≥ 95%, and 10-hour formulation stability [3], enabling production at multi-patient scale (~150 GBq starting activity) and distribution to satellite imaging centers within the 110-minute ¹⁸F half-life window [4]. This contrasts with ⁶⁸Ga-labeled FAPI-04 and FAPI-46, which are constrained to in-house generator-based production of 2–3 doses per elution due to the 68-minute ⁶⁸Ga half-life [5]. The lower effective dose of ¹⁸F-FAPI-74 (1.4 ± 0.2 mSv/100 MBq) compared with ¹⁸F-FDG also supports repeated imaging protocols [5].

Longitudinal Treatment Response Monitoring and Radioligand Therapy Patient Selection

The validated enantiomeric consistency of clinical-grade FAPI-74 [6], combined with its dual-isotope labeling capability and lower per-scan radiation burden, makes it particularly suitable for longitudinal imaging protocols where repeated scans are required for treatment response assessment. The favorable biodistribution with rapid renal clearance and low background in healthy organs [7], coupled with the quantitative TBR data showing increasing tumor-to-blood contrast from 10 to 60 minutes post-injection (median TBR progression: 1.57 → 2.24 → 2.94; primary tumors: 2.76 → 3.72 → 4.04) [8], provides a robust quantitative framework for serial measurement of tumor FAP expression as a pharmacodynamic biomarker in FAP-targeted radioligand therapy trials.

Multi-Center Phase 3 Clinical Trials Requiring Standardized GMP Tracer Supply

FAPI-74 is the only FAPI variant currently advancing through two pivotal Phase 3 clinical trials under FDA engagement—FAPI-GO in gastroesophageal cancers (n=200 planned) and FAPI-PRO in pancreatic ductal adenocarcinoma—with a Phase 2 study having demonstrated 100% positive predictive value for detecting FAP-expressing cells and 94% positive predictive value for disease detection in GI cancers [9]. The combination of validated automated GMP production, enantiomeric consistency documentation, and established regulatory dialogue with the FDA positions FAPI-74 as the most de-risked procurement choice for clinical trial sponsors requiring a GMP-grade FAP-targeted PET tracer with a defined regulatory pathway toward marketing authorization.

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